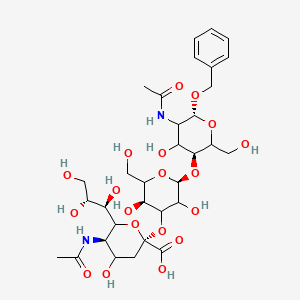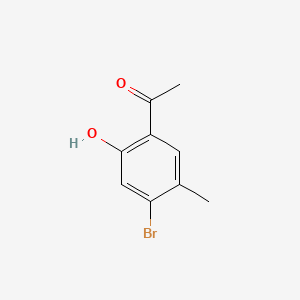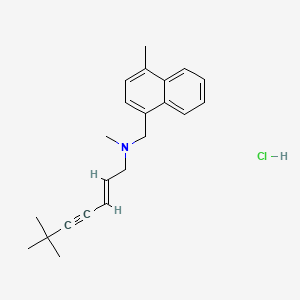
4-Methylterbinafine hydrochloride
Overview
Description
4-Methylterbinafine hydrochloride is a synthetic antifungal compound belonging to the allylamine class. It is structurally related to terbinafine, a well-known antifungal agent used to treat various fungal infections. The compound is characterized by its ability to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes, thereby exerting its antifungal effects .
Mechanism of Action
Target of Action
4-Methylterbinafine hydrochloride, a synthetic allylamine antifungal, primarily targets the fungal squalene monooxygenase . This enzyme plays a crucial role in the synthesis of the fungal cell wall .
Mode of Action
The compound inhibits the action of squalene monooxygenase, an enzyme involved in the synthesis of ergosterol, a vital component of the fungal cell wall . By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to a deficiency in the fungal cell wall .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol synthesis pathway . By inhibiting squalene monooxygenase, the compound prevents the conversion of squalene to 2,3-oxydosqualene, a critical step in ergosterol synthesis . This inhibition leads to a decrease in ergosterol levels and an accumulation of squalene within the fungal cell .
Pharmacokinetics
This compound is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . This property allows the compound to effectively reach its target sites and exert its antifungal effects .
Result of Action
The inhibition of ergosterol synthesis by this compound leads to a deficiency in the fungal cell wall . This deficiency disrupts the integrity and function of the cell wall, leading to fungal cell death .
Biochemical Analysis
Biochemical Properties
Like other allylamines, 4-Methylterbinafine hydrochloride inhibits ergosterol synthesis by inhibiting the fungal squalene monooxygenase (also called squalene epoxidase), an enzyme that is part of the fungal cell wall synthesis pathway . This interaction disrupts the fungal cell wall, leading to the death of the fungus.
Cellular Effects
This compound’s effects on cells are primarily related to its antifungal activity. By inhibiting ergosterol synthesis, it disrupts the integrity of the fungal cell membrane, leading to cell death . The compound’s lipophilic nature allows it to accumulate in skin, nails, and fatty tissues, where it can exert its antifungal effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the enzyme squalene monooxygenase . This enzyme is crucial for the synthesis of ergosterol, a major component of the fungal cell membrane. By inhibiting this enzyme, this compound prevents the formation of ergosterol, leading to a disruption of the cell membrane and ultimately, cell death .
Temporal Effects in Laboratory Settings
It is known that terbinafine-induced liver injury can have an unpredictable and rapid onset and can occur at virtually any point within the first 2 months of treatment .
Metabolic Pathways
It is known that terbinafine, a related compound, is extensively metabolized in humans .
Transport and Distribution
Due to its lipophilic nature, it is known to accumulate in skin, nails, and fatty tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylterbinafine hydrochloride involves multiple steps, starting with the preparation of the enynol precursor. This is achieved through a highly selective batch procedure coupled with flow chemistry, resulting in a productive batch-flow hybrid process . The enynol precursor is then subjected to further reactions to obtain the final compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of ultra-high performance chromatography methods for the analysis and purification of the compound and its impurities . This ensures the production of high-purity this compound suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 4-Methylterbinafine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its antifungal properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced antifungal activity or other beneficial properties .
Scientific Research Applications
4-Methylterbinafine hydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
- Terbinafine hydrochloride
- β-Terbinafine
- (Z)-Terbinafine
- Terbinafine Related Compound D
4-Methylterbinafine hydrochloride stands out due to its unique structural modifications, which enhance its antifungal activity and make it a valuable compound for various scientific and medical applications.
Properties
IUPAC Name |
(E)-N,6,6-trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N.ClH/c1-18-13-14-19(21-12-8-7-11-20(18)21)17-23(5)16-10-6-9-15-22(2,3)4;/h6-8,10-14H,16-17H2,1-5H3;1H/b10-6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWRQBRLTBNAKG-AAGWESIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)CN(C)CC=CC#CC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C2=CC=CC=C12)CN(C)C/C=C/C#CC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877265-33-3 | |
| Record name | N-[(2E)-6,6-Dimethyl-2-hepten-4-yn-1-yl]-N,4-dimethyl-1-naphthalenemethanamine hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877265-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylterbinafine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877265333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-METHYLTERBINAFINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY29D4DC0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azabicyclo[2.2.2]octan-3-one,2-(1-methylethyl)-(9CI)](/img/new.no-structure.jpg)
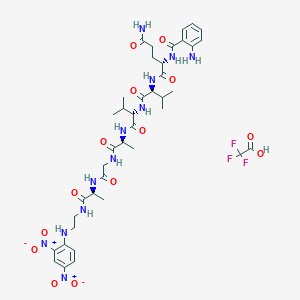
![(4aR,7aS)-Tetrahydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B583109.png)


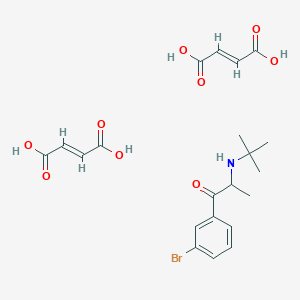
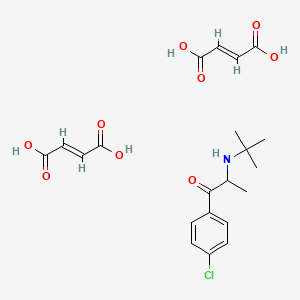
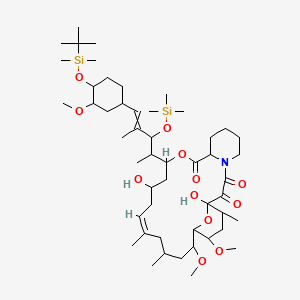
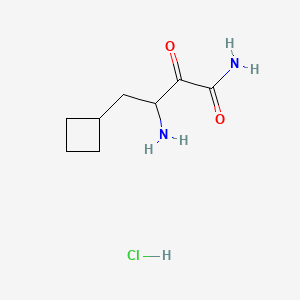
![N-Benzyl-N-methyl-2-[N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]ethanolamine]ethylamine](/img/structure/B583123.png)
